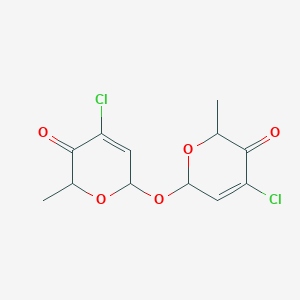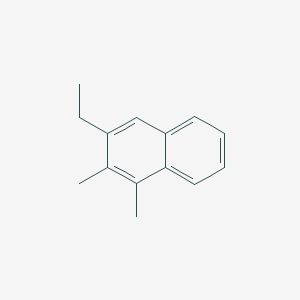![molecular formula C13H18N2O B14470013 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- CAS No. 67787-15-9](/img/structure/B14470013.png)
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a furan ring, and a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- typically involves multiple steps, starting with the preparation of the furan ring and the cyclopentyl group. The nitrile group is then introduced through a series of reactions, including nucleophilic substitution and dehydration. Common reagents used in these reactions include potassium cyanide, ethanol, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are designed to produce the compound in high yields and with high purity, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives of the original compound
Applications De Recherche Scientifique
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activity, making the compound a valuable tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitriles, such as acetonitrile, propionitrile, and butyronitrile. These compounds share the nitrile functional group but differ in their overall structure and properties.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is unique due to its complex structure, which includes a furan ring and a cyclopentyl group
Propriétés
Numéro CAS |
67787-15-9 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-[[2-(furan-2-ylmethyl)cyclopentyl]amino]propanenitrile |
InChI |
InChI=1S/C13H18N2O/c14-7-3-8-15-13-6-1-4-11(13)10-12-5-2-9-16-12/h2,5,9,11,13,15H,1,3-4,6,8,10H2 |
Clé InChI |
QEZQBHPVHGEIDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)NCCC#N)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


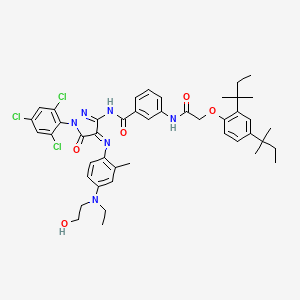
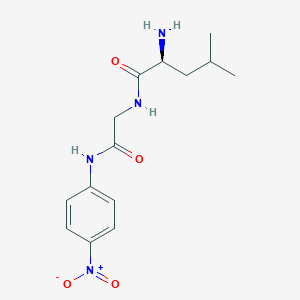
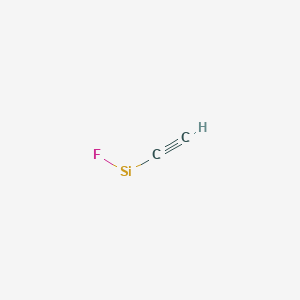
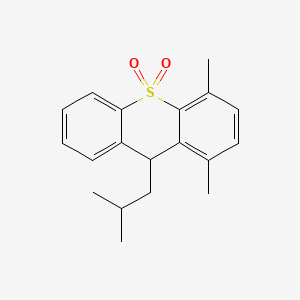
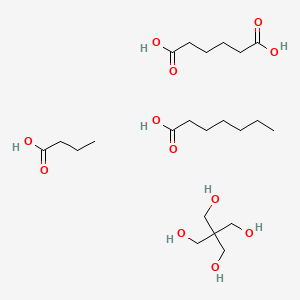
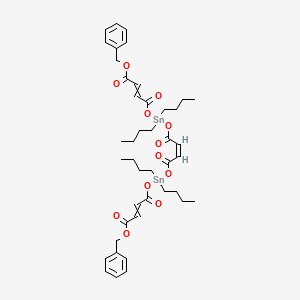
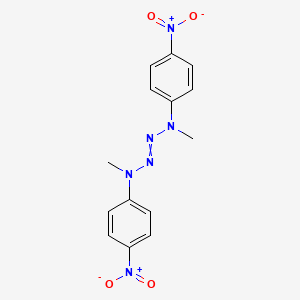

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
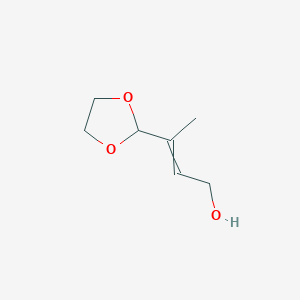
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
